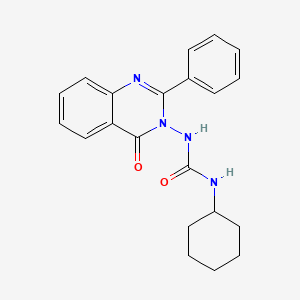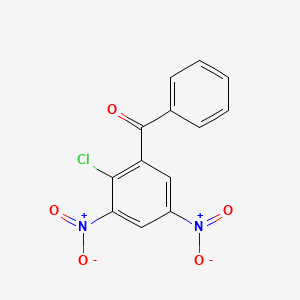![molecular formula C17H12BrCl2N3O2S B11186616 1-[4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(3,4-dichlorophenyl)urea](/img/structure/B11186616.png)
1-[4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(3,4-dichlorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(3-BROMO-4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-1-(3,4-DICHLOROPHENYL)UREA is a complex organic compound that features a thiazole ring, bromine, methoxy, and dichlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-BROMO-4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-1-(3,4-DICHLOROPHENYL)UREA typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved through the reaction of 3-bromo-4-methoxyphenyl isothiocyanate with an appropriate amine under controlled conditions.
Coupling with Dichlorophenyl Urea: The thiazole intermediate is then coupled with 3,4-dichlorophenyl isocyanate to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-BROMO-4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-1-(3,4-DICHLOROPHENYL)UREA can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogenated derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Products may include 3-[4-(3-FORMYL-4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-1-(3,4-DICHLOROPHENYL)UREA.
Reduction: Products may include 3-[4-(3-HYDROXY-4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-1-(3,4-DICHLOROPHENYL)UREA.
Substitution: Products may include derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
3-[4-(3-BROMO-4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-1-(3,4-DICHLOROPHENYL)UREA has several scientific research applications:
Medicinal Chemistry: It may be explored for its potential as an anti-cancer or anti-inflammatory agent due to its unique structural features.
Material Science: The compound’s stability and electronic properties make it a candidate for use in organic semiconductors or photovoltaic cells.
Biological Studies: It can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Mechanism of Action
The mechanism of action of 3-[4-(3-BROMO-4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-1-(3,4-DICHLOROPHENYL)UREA involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- **3-[4-(3-BROMO-4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-1-(3,4-DICHLOROPHENYL)THIOUREA
- **3-[4-(3-BROMO-4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-1-(3,4-DICHLOROPHENYL)CARBAMATE
Uniqueness
3-[4-(3-BROMO-4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-1-(3,4-DICHLOROPHENYL)UREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazole ring and dichlorophenyl groups contribute to its stability and potential reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H12BrCl2N3O2S |
|---|---|
Molecular Weight |
473.2 g/mol |
IUPAC Name |
1-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(3,4-dichlorophenyl)urea |
InChI |
InChI=1S/C17H12BrCl2N3O2S/c1-25-15-5-2-9(6-11(15)18)14-8-26-17(22-14)23-16(24)21-10-3-4-12(19)13(20)7-10/h2-8H,1H3,(H2,21,22,23,24) |
InChI Key |
ODTNNSZVHGIZNP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-[(Diethylamino)thioxomethylthio]acetyl}piperidine-4-carboxamide](/img/structure/B11186546.png)
![1-(3,4-dimethylphenyl)-7,8-dimethyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11186547.png)

![3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B11186552.png)
![9-(biphenyl-4-yl)-3,7,7-trimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione](/img/structure/B11186557.png)
![Ethyl 7-(2-chloro-5-nitrophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11186564.png)
![N-(3-methoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11186569.png)
![3-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B11186573.png)
amine](/img/structure/B11186576.png)
![3-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazole](/img/structure/B11186579.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B11186586.png)
![N-(2,5-dimethoxyphenyl)-2-[(4-methoxyphenyl)amino]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B11186607.png)
![N-(3,4-difluorophenyl)-2-{1-[2-(morpholin-4-yl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}acetamide](/img/structure/B11186611.png)
